
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a chemical compound that has recently gained attention in scientific research. This compound has been synthesized using various methods and has shown potential in various applications, including as a molecular tool for studying protein function and as a potential therapeutic agent. In
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
- 4-nitro-N-phenylbenzamides, a category to which 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide belongs, have been synthesized and evaluated for their anticonvulsant properties. Studies have shown that certain derivatives in this group are effective in the maximal electroshock-induced seizure (MES) test, indicating potential use in treating seizures (Bailleux et al., 1995).
Chemical Synthesis and Structural Studies
- Research has focused on the synthesis of derivatives of this compound and related structures. For instance, studies involving the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides and N-phenylbenzamides have contributed to understanding the chemical properties and potential applications of such compounds (Atanassov et al., 2002).
Role in Cancer Research
- Derivatives of this compound have been investigated for their role as intermediates in the synthesis of biologically active compounds, particularly in cancer research. The synthesis of related compounds has shown potential in the development of small molecule inhibitors for cancer treatment (Wang et al., 2016).
Gastroprokinetic Activity
- Some derivatives with similar structures have been studied for their gastroprokinetic activity. These studies contribute to understanding the potential therapeutic uses of this compound in gastrointestinal disorders (Morie et al., 1995).
Pharmaceutical Patents and Synthesis
- Research has also been conducted in the context of pharmaceutical patents, where similar compounds have been synthesized and evaluated for various activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic properties (Habernickel, 2002).
Polymer Science Applications
- In the field of polymer science, research on compounds structurally related to this compound has led to the development of novel thermally stable polyimides. These materials find applications in various industrial and technological areas (Mehdipour‐Ataei et al., 2004).
Antimicrobial and Antioxidant Activity
- Some studies have explored the synthesis of chalcones and related compounds for their antimicrobial and antioxidant activities. This research has implications for the use of this compound derivatives in the development of new antimicrobial and antioxidant agents (2020).
Antitumor Activity
- The compound and its derivatives have also been evaluated for antitumor activity, with studies focusing on their structural characterization and biological evaluation. These findings contribute to the potential therapeutic use of these compounds in cancer treatment (He et al., 2014).
Propriétés
IUPAC Name |
4-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c22-17-5-4-15(13-19(17)27(29)30)21(28)23-16-3-1-2-14(12-16)18-6-7-20(25-24-18)26-8-10-31-11-9-26/h1-7,12-13H,8-11H2,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRXETOLCJEDON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

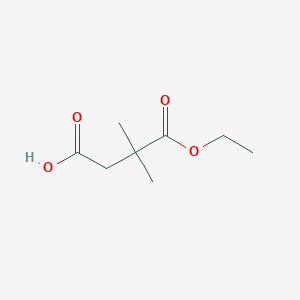
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2357514.png)
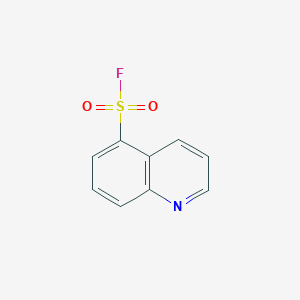
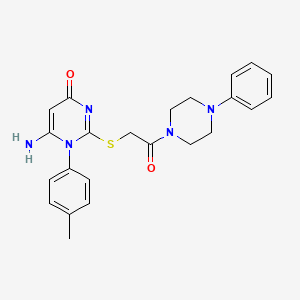
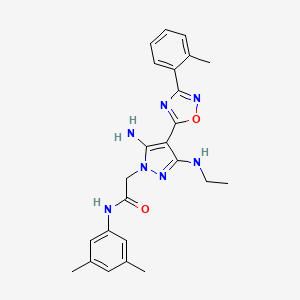

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2357521.png)
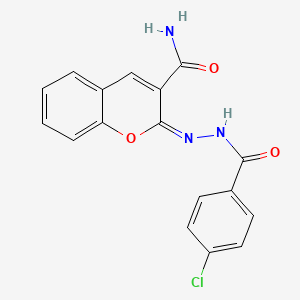

![1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B2357526.png)
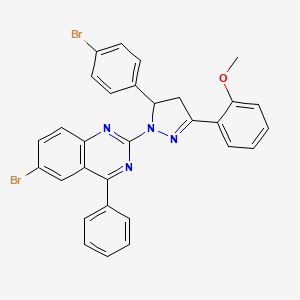
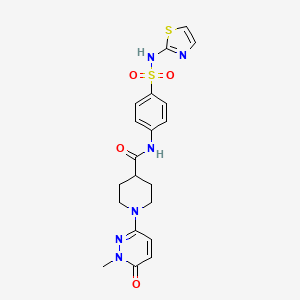

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2357533.png)